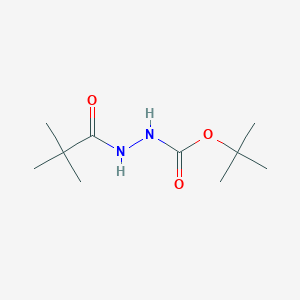
Tert-butyl 2-pivaloylhydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2,2-dimethylpropanoylamino)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, an N-(2,2-dimethylpropanoylamino) group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-dimethylpropanoylamino)carbamate typically involves the reaction of tert-butyl isocyanate with 2,2-dimethylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction is usually carried out in a solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for efficiency and yield, with careful control of reaction parameters to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(2,2-dimethylpropanoylamino)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Tert-butyl N-(2,2-dimethylpropanoylamino)carbamate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound may be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl N-(2,2-dimethylpropanoylamino)carbamate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
N-tert-Butyldiethanolamine: A compound with a similar tert-butyl group.
2-Methyl-2-propanethiol: Another compound with a related structure.
This comprehensive overview provides a detailed understanding of tert-butyl N-(2,2-dimethylpropanoylamino)carbamate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-(2,2-dimethylpropanoylamino)carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)7(13)11-12-8(14)15-10(4,5)6/h1-6H3,(H,11,13)(H,12,14) |
InChI Key |
CFXLEMZNWBHNQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


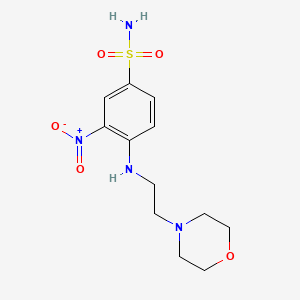
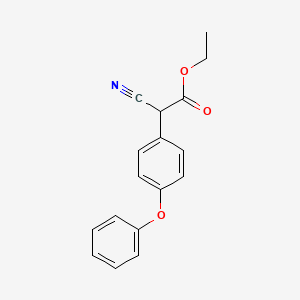
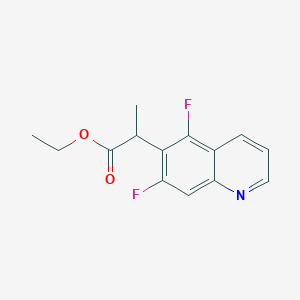


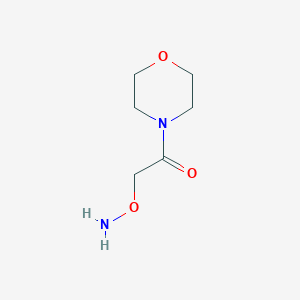
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15356659.png)
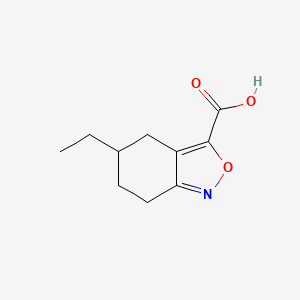
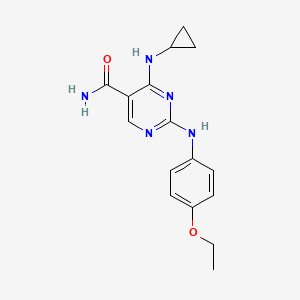

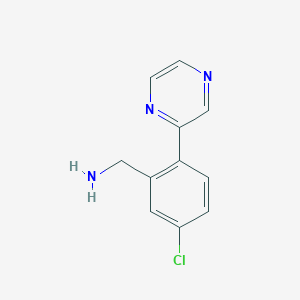
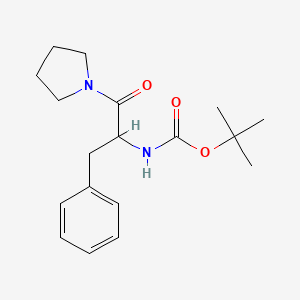

![N-[5-(6-chloro-5-nitropyridin-3-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B15356724.png)
